2-methoxy-N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide is a complex organic compound with significant potential in various scientific fields. This compound belongs to the class of benzamides and is characterized by its unique chromenyl structure, which is substituted with methoxy groups. The presence of these functional groups imparts distinctive chemical properties, making it a subject of interest in research.
The compound can be classified under organic compounds with a molecular formula of and a molecular weight of approximately 401.418 g/mol. It is identified by the CAS Number 923257-25-4 and has been studied for its potential pharmacological properties.
The synthesis of 2-methoxy-N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide typically involves multi-step organic reactions:
The molecular structure of 2-methoxy-N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide features a chromenone framework with methoxy substitutions.
COc1ccc(C(=O)N(c2ccc(OC)cc2)c3coc(C(=O)c4ccccc4)c3=O)cc1
This structure allows for various interactions with biological targets, which are critical for its applications in medicinal chemistry.
2-methoxy-N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide can undergo several chemical reactions:
Reagents commonly used in these reactions include:
Reaction conditions such as temperature, solvent choice, and pH are critical for achieving desired product yields.
The mechanism of action for 2-methoxy-N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound's structural features allow it to bind to active sites on these targets, potentially inhibiting or modulating their activity. This interaction may influence various biological pathways including signal transduction and metabolic processes, contributing to its therapeutic potential.
The compound's stability under different conditions is essential for its application in research and industry. Understanding its solubility and reactivity profiles aids in determining suitable applications.
2-methoxy-N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide has diverse applications in scientific research:
CAS No.: 21962-62-9
CAS No.: 17430-12-5
CAS No.: 4350-83-8
CAS No.: 204571-52-8
CAS No.: 73391-27-2
CAS No.: 14679-41-5